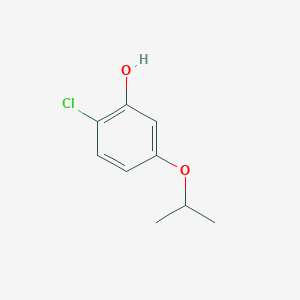

2-CHLORO-5-(PROPAN-2-YLOXY)PHENOL

Description

2-Chloro-5-(propan-2-yloxy)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring. Phenolic compounds with halogen and alkoxy substituents often exhibit enhanced acidity, solubility, and reactivity compared to unsubstituted phenol, making them valuable building blocks in chemical synthesis.

Properties

IUPAC Name |

2-chloro-5-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNXSWJKGRGPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(propan-2-yloxy)phenol typically involves the reaction of 2-chlorophenol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The chloro group can be reduced to form the corresponding hydroxy compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones and other oxidized phenolic compounds.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

2-Chloro-5-(propan-2-yloxy)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and isopropoxy groups can modulate the compound’s lipophilicity and reactivity. These interactions can affect enzyme activity, cell membrane integrity, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)phenol significantly lowers boiling point under reduced pressure and increases lipophilicity compared to the isopropoxy analog .

- The chlorine substituent enhances acidity (lower pKa) relative to non-halogenated phenols. The trifluoromethyl derivative’s pKa (7.49) suggests stronger acidity than the isopropoxy analog (est. ~8.5–9.5), reflecting the electron-withdrawing nature of -CF₃ versus the electron-donating isopropoxy group .

Biological Activity

2-Chloro-5-(propan-2-yloxy)phenol is a chlorinated phenol derivative notable for its significant biological activity, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorine atom at the second position and a propan-2-yloxy group at the fifth position of the phenolic ring. This unique structure contributes to its chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can disrupt microbial cell membranes and interfere with essential enzymatic processes, leading to cell death in microorganisms.

A study reported that this compound demonstrated significant antibacterial effects against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/ml and an IC50 value of 79.9 µg/ml .

Antifungal Effects

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. The specific mechanisms involved in its antifungal action are still under investigation, but preliminary findings suggest it may inhibit fungal growth by similar mechanisms as those observed in bacterial inhibition.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles in solvents like dimethylformamide (DMF).

- Oxidation and Reduction Reactions : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

These methods allow for the efficient production of the compound while maintaining its biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-methylphenol | Chlorine at position 3, methyl at 4 | Different solubility and stability |

| 3-Chloro-5-methylphenol | Chlorine at position 3, methyl at 5 | Varies in biological activity compared to target |

| 4-Chloro-3-propoxyphenol | Chlorine at position 4, propoxy group | Different reactivity due to ether linkage |

The distinct combination of substituents in this compound influences its chemical reactivity and biological profile, setting it apart from other chlorinated phenols.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several synthesized compounds including this compound. The results indicated varying levels of inhibition against different strains of bacteria:

| Compound | Bacterial Strain | % Inhibition (100 µg/ml) | IC50 (µg/ml) |

|---|---|---|---|

| This compound | Bacillus subtilis | 55.67 | 79.9 |

| Compound A | E. coli | 60.00 | 70.0 |

| Compound B | Staphylococcus aureus | 50.00 | 85.0 |

This study underscores the potential application of this compound in pharmaceutical formulations aimed at combating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.